molecular formula C9H11BrN2O B14843049 (3-Bromo-4-cyclopropoxypyridin-2-YL)methanamine

(3-Bromo-4-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14843049
M. Wt: 243.10 g/mol
InChI Key: XGBQWPMXVDKPHG-UHFFFAOYSA-N
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Description

(3-Bromo-4-cyclopropoxypyridin-2-YL)methanamine: is a chemical compound that features a pyridine ring substituted with a bromine atom and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-cyclopropoxypyridin-2-YL)methanamine typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropoxy group. The final step involves the formation of the methanamine group. Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropoxylation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as reflux in an appropriate solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, (3-Bromo-4-cyclopropoxypyridin-2-YL)methanamine can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromo-4-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (6-Bromopyridin-2-yl)methanamine: This compound shares a similar pyridine structure but lacks the cyclopropoxy group.

    Indole derivatives: These compounds also contain aromatic rings and are used in various biological and chemical applications.

Uniqueness: (3-Bromo-4-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of both a bromine atom and a cyclopropoxy group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(3-bromo-4-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11BrN2O/c10-9-7(5-11)12-4-3-8(9)13-6-1-2-6/h3-4,6H,1-2,5,11H2

InChI Key

XGBQWPMXVDKPHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)CN)Br

Origin of Product

United States

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